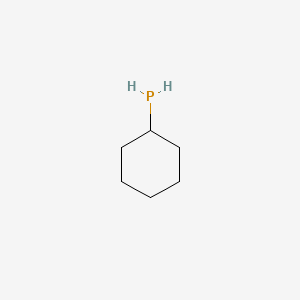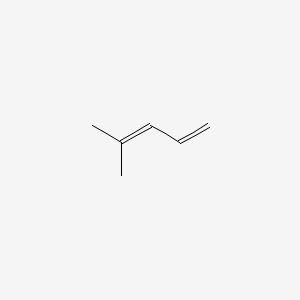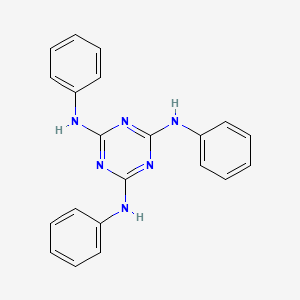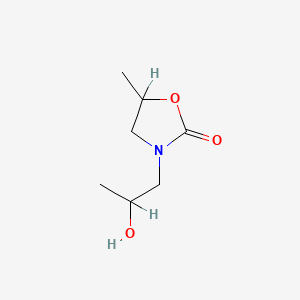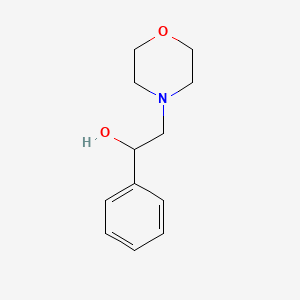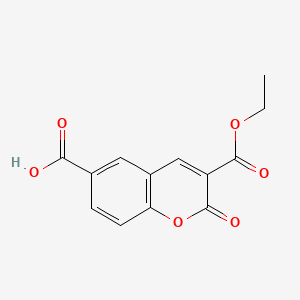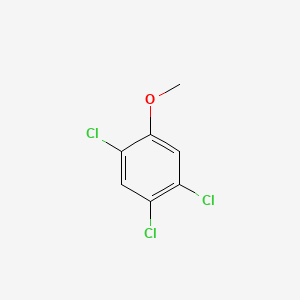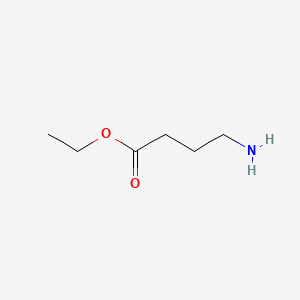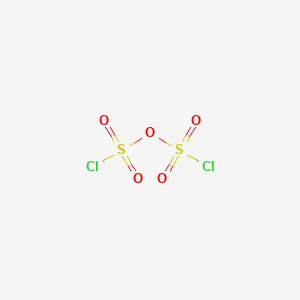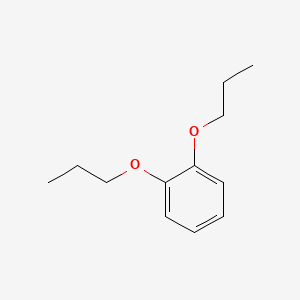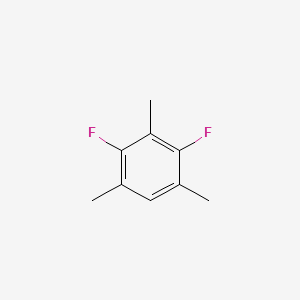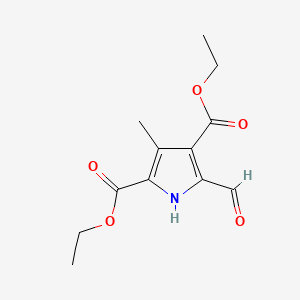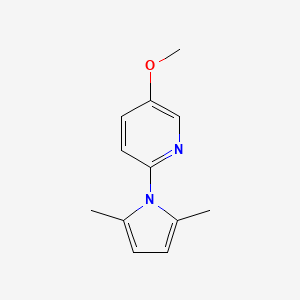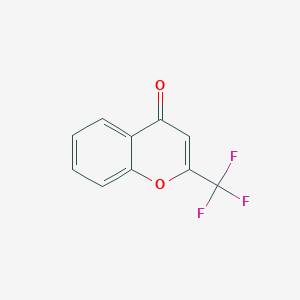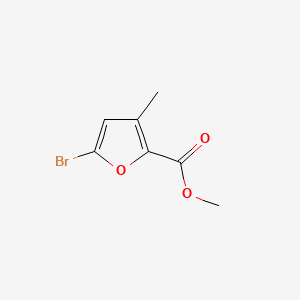
Methyl 5-bromo-3-methylfuran-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-3-methylfuran-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO3 . It has a molecular weight of 219.03 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-methylfuran-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-3-methylfuran-2-carboxylate” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a bromine atom and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-methylfuran-2-carboxylate” has several computed properties. It has a molecular weight of 219.03 g/mol, an XLogP3-AA of 2.3, and no hydrogen bond donors . It has three hydrogen bond acceptors and two rotatable bonds . The compound’s exact mass and monoisotopic mass are both 217.95786 g/mol . Its topological polar surface area is 39.4 Ų, and it has 11 heavy atoms .Wissenschaftliche Forschungsanwendungen
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass . Methyl furoate, a similar compound, is used in the synthesis of chiral furans .
- Method : The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .
- Results : The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
-
Regiospecific Synthesis of Polysubstituted Furans
- Field : Organic Chemistry
- Application : Polysubstituted furans are prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .
- Method : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
- Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
-
Synthesis of Quinuclidine-Based Ligands
- Field : Medicinal Chemistry
- Application : 2-Bromo-5-methylfuran, a similar compound, is used as a reagent to synthesize quinuclidine-based ligands, compounds that act as muscarinic agonists .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Regiospecific Synthesis of Polysubstituted Furans
- Field : Organic Chemistry
- Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates .
- Method : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
- Results : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .
-
Synthesis of Polysubstituted Furan-3(4)-Carboxylates
- Field : Heterocyclic Compounds
- Application : This microreview analyzes and summarizes data on methods of synthesis of monocyclic polysubstituted furan-3 (4)-carboxylates .
- Method : Condensation of acetylacetone with ethyl bromopyruvate led to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate which in the presence of p-toluenesulfonic acid transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate .
- Results : The C-alkylation product initially formed in this reaction then intramolecularly converted into dihydrofuran .
-
Furfural and Chemical Routes for Its Transformation
- Field : Green Chemistry
- Application : Furfural is widely used as a chemical feedstock for a lot of other five-member furanic compounds .
- Method : Furfural undergoes extractive distillation with buta-1,3-diene and 2-methylbuta-1,3-diene and can be alienated from saturated C4 and C5 hydrocarbons .
- Results : In addition to the synthesis of furfuryl alcohol, furfural is also widely used .
-
Regiospecific Synthesis of Polysubstituted Furans
- Field : Organic Chemistry
- Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates .
- Method : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
- Results : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .
-
Synthesis of Polysubstituted Furan-3(4)-Carboxylates
- Field : Heterocyclic Compounds
- Application : This microreview analyzes and summarizes data on methods of synthesis of monocyclic polysubstituted furan-3 (4)-carboxylates .
- Method : Condensation of acetylacetone with ethyl bromopyruvate led to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate which in the presence of p-toluenesulfonic acid transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate .
- Results : The C-alkylation product initially formed in this reaction then intramolecularly converted into dihydrofuran .
-
Synthesis of Trisubstituted Furans from 2-Bromo-5-Methylfuran
-
Furfural and Chemical Routes for Its Transformation
- Field : Green Chemistry
- Application : Furfural is widely used as a chemical feedstock for a lot of other five-member furanic compounds .
- Method : Furfural undergoes extractive distillation with buta-1,3-diene and 2-methylbuta-1,3-diene and can be alienated from saturated C4 and C5 hydrocarbons .
- Results : In addition to the synthesis of furfuryl alcohol, furfural is also widely used .
Eigenschaften
IUPAC Name |
methyl 5-bromo-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYIULQMOBHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345445 | |
| Record name | Methyl 5-bromo-3-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methylfuran-2-carboxylate | |
CAS RN |
2528-01-0 | |
| Record name | Methyl 5-bromo-3-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-3-methylfuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


